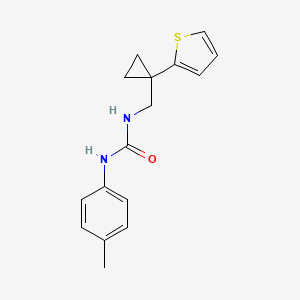

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12-4-6-13(7-5-12)18-15(19)17-11-16(8-9-16)14-3-2-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGDUXSOWQDBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea reveals three primary fragments: the thiophen-2-yl-substituted cyclopropane core, the methylene linker, and the p-tolylurea moiety. The cyclopropane ring is most efficiently constructed via [2+1] cycloaddition or transition-metal-catalyzed methods, while the urea group is typically introduced through nucleophilic addition of p-toluidine to a preformed isocyanate intermediate.

Cyclopropane Core Synthesis

Cyclopropanation of thiophen-2-yl-substituted alkenes represents the most direct route to the bicyclic scaffold. The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, has been widely used for such transformations, though steric hindrance from the thiophene ring necessitates optimized reaction times and temperatures. Alternatively, transition-metal-catalyzed methods, such as rhodium-mediated cyclopropanation, offer improved regiocontrol but require stringent anhydrous conditions.

Detailed Synthetic Procedures

Synthesis of 1-(Thiophen-2-yl)cyclopropanemethylamine

Cyclopropanation of Thiophen-2-ylvinyl Ether

A modified Simmons-Smith protocol is employed:

- Substrate Preparation : Thiophen-2-ylvinyl ether (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Reagent Addition : Diiodomethane (1.2 equiv) and zinc dust (3.0 equiv) activated with copper(I) iodide (0.1 equiv) are added sequentially.

- Reaction Conditions : The mixture is stirred at 0°C for 6 hours, then warmed to room temperature overnight.

- Work-Up : The crude product is extracted with pentane, washed with saturated NaHCO₃, and dried over Na₂SO₄. Yield: 68–72%.

Urea Bond Formation

Isocyanate Generation

p-Tolyl isocyanate is prepared in situ via the Curtius rearrangement of p-toluoyl azide, though commercial availability often precludes this step.

Coupling Reaction

- Reaction Setup : 1-(Thiophen-2-yl)cyclopropanemethylamine (1.0 equiv) and p-tolyl isocyanate (1.1 equiv) are combined in anhydrous THF with triethylamine (1.5 equiv).

- Conditions : Stirred at 25°C for 12 hours under nitrogen.

- Purification : Flash chromatography (ethyl acetate/heptane gradient) yields the title compound as a white solid. Yield: 85–90%.

Optimization and Mechanistic Insights

Cyclopropanation Steric Effects

Steric hindrance from the thiophene ring necessitates prolonged reaction times (24–36 hours) for complete conversion, as shorter durations led to residual alkene precursors. Microwave-assisted synthesis at 80°C reduced this to 4 hours but risked ring-opening byproducts.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃) : δ 7.34 (d, J = 5.1 Hz, 1H, thiophene-H), 7.12–7.08 (m, 2H, p-tolyl-H), 6.97 (dd, J = 3.6, 5.1 Hz, 1H, thiophene-H), 5.21 (br s, 1H, NH), 3.89 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.42–1.38 (m, 4H, cyclopropane-H).

- ¹³C NMR (151 MHz, CDCl₃) : δ 162.1 (C=O), 140.3 (thiophene-C), 135.2 (p-tolyl-C), 128.9, 126.7, 123.4 (aromatic-C), 30.8 (CH₂), 21.3 (CH₃), 18.1, 17.9 (cyclopropane-C).

Challenges and Alternative Routes

Cyclopropane Ring Stability

The cyclopropane moiety exhibited sensitivity to strong acids and bases, necessitating neutral work-up conditions. Attempted recrystallization from ethanol/water mixtures caused partial ring opening, favoring ether solvents for purification.

Alternative Urea-Forming Reagents

Carbodiimide-mediated coupling (EDC/HOBt) between p-toluidine and a carbamate intermediate was explored but resulted in lower yields (60–65%) compared to isocyanate routes.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the p-tolyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer applications. The compound's ability to interact with biological targets effectively positions it as a candidate for therapeutic development. Studies have shown that its unique structural characteristics enable it to bind with specific proteins involved in disease processes, suggesting pathways for further investigation into its efficacy as a drug candidate.

Mechanism of Action

The mechanism of action involves interactions with biological macromolecules, where the thiophene ring and cyclopropyl group may influence protein function. The urea moiety can form hydrogen bonds with target proteins, affecting their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Materials Science

Building Block for Complex Molecules

In materials science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique combination of functional groups allows for the development of advanced materials such as polymers and coatings. The compound's reactivity can be tailored through various synthetic routes, making it valuable in the design of new materials with specific properties.

Industrial Applications

Synthesis and Production

The industrial production of this compound typically involves optimized synthetic routes focused on scalability and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste during production.

Case Studies

Biological Activity Investigations

Recent studies have explored the biological activity of derivatives based on the thiourea moiety, which shares structural similarities with this compound. These derivatives have been evaluated for their efficacy as urease inhibitors, showcasing significant potential in treating conditions associated with urease activity. Such investigations underline the importance of structural modifications in enhancing biological activity .

Therapeutic Potential

The exploration of this compound as a therapeutic agent has led to promising results in preclinical studies. Its interactions with specific molecular targets suggest that further optimization could yield effective treatments for various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group may interact with biological macromolecules, affecting their function. The urea moiety can form hydrogen bonds with target proteins, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A : 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(p-tolyl)urea (TTU10)

- Structure : TTU10 replaces the cyclopropylmethyl group with a thiazole ring directly linked to the thiophene and urea groups.

- Synthesis: Prepared via condensation of (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea in ethanolic KOH.

- Key Properties :

- Molecular Formula: C₁₅H₁₄N₃OS₂

- Spectral Data: HRMS (EI): [M+H]⁺ = 316.05943; ¹³C NMR signals at 159.62 (urea carbonyl), 143.99 (thiazole C), and 138.69 ppm (thiophene C).

Compound B : 1-(3-Isopropylphenyl)-3,3-dimethylurea

- Structure : Features a 3-isopropylphenyl group and dimethyl-substituted urea, lacking the thiophene and cyclopropane motifs.

- Synthesis : Derived from substituted phenyl isocyanate and dimethylamine.

- Key Properties :

- Molecular Formula: C₁₂H₁₈N₂O

- CAS Number: 55304-10-4

- Activity : Common in agrochemicals and pharmaceuticals due to its lipophilic isopropyl group, which enhances membrane permeability.

Target Compound : 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea

- Structure : Combines a cyclopropylmethyl-thiophene hybrid with a p-tolyl-urea scaffold.

- Synthesis : Likely synthesized via nucleophilic substitution of 1-(thiophen-2-yl)cyclopropanemethylamine with p-tolyl isocyanate.

- Hydrophobicity: LogP estimated to be higher than TTU10 due to the cyclopropane and methyl groups.

Functional Group Impact

- Thiophene vs. Thiazole : TTU10’s thiazole ring may enhance aromatic stacking but reduce metabolic stability compared to the target compound’s thiophene-cyclopropane system.

- Cyclopropane vs. Dimethyl Groups : The target compound’s cyclopropane likely increases rigidity and steric hindrance, contrasting with the dimethylurea’s flexibility in Compound B.

- p-Tolyl vs. 3-Isopropylphenyl : The para-substituted toluyl group in the target compound may offer better planar interactions than the meta-isopropyl group in Compound B.

Biological Activity

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a thiophene ring, a cyclopropyl group, and a p-tolyl urea moiety. These components contribute to its distinct electronic and steric properties, making it a candidate for various biological applications, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiophene Ring | Provides electron-rich characteristics, enhancing interaction with biological targets. |

| Cyclopropyl Group | Imparts unique steric properties that may affect binding affinity. |

| Urea Moiety | Facilitates hydrogen bonding with target proteins, influencing their activity. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring and cyclopropyl group are believed to engage with various biological macromolecules, while the urea moiety plays a critical role in forming hydrogen bonds that modulate protein function. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including:

- Mycobacterium tuberculosis

- Staphylococcus aureus

- Escherichia coli

The mechanism underlying its antimicrobial activity may involve the inhibition of key enzymes such as FabH, which is crucial for fatty acid biosynthesis in bacteria .

Anticancer Properties

The compound has also shown promise in anticancer applications. Preliminary studies indicate that it can inhibit cancer cell proliferation across several lines, including:

- Non-small cell lung cancer

- Breast cancer

- Prostate cancer

For instance, compounds structurally related to this compound have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 µM to 28 µM against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds and provided insights into the potential of this compound:

- Antimicrobial Evaluation : A study focusing on sulphonyl urea derivatives found that compounds with similar structural features demonstrated effective inhibition against key bacterial strains .

- Antitumor Activity : Another investigation reported that derivatives of thiourea exhibited broad-spectrum antitumor activity, with specific compounds showing selective inhibition against different cancer types .

- Mechanistic Insights : Research into the interactions of thiophene-based compounds with biological targets suggests that their unique electronic properties enhance their binding affinity to proteins involved in critical cellular processes .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(p-tolyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step process:

Cyclopropane formation : React thiophen-2-ylcarbinol with a dihalomethane (e.g., CH₂Br₂) under basic conditions to form the cyclopropyl-thiophene intermediate .

Urea linkage : React the cyclopropyl-thiophene intermediate with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature .

Optimization strategies :

- Use thin-layer chromatography (TLC) to monitor reaction progress and ensure intermediate purity .

- Adjust solvent polarity (e.g., THF vs. dichloromethane) to improve yield. For example, THF enhances nucleophilic attack in urea bond formation .

- Control temperature rigorously during exothermic steps (e.g., isocyanate addition) to avoid side reactions.

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the urea NH protons (δ 5.8–6.2 ppm) and cyclopropane protons (δ 1.2–1.5 ppm) .

- ¹³C NMR : Identify the carbonyl carbon (δ 155–160 ppm) and aromatic carbons from the thiophene (δ 125–135 ppm) and p-tolyl groups (δ 120–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

What preliminary assays are recommended to evaluate its bioactivity?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, measure IC₅₀ values in micromolar ranges .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to identify affinity (Kᵢ) .

Advanced Research Questions

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

Contradictions often arise from pharmacokinetic factors or metabolite interference. Mitigation strategies include:

Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .

Solubility enhancement : Formulate with cyclodextrins or liposomes to improve bioavailability .

Dose-response recalibration : Adjust in vivo dosing based on in vitro EC₅₀ values scaled by protein binding and clearance rates .

What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the urea group and conserved residues (e.g., Asp831 in EGFR) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and electronegativity of the thiophene substituents to predict bioactivity .

- MD simulations : Analyze stability of the cyclopropane ring in aqueous environments over 100 ns trajectories .

How can synthetic yields be improved for scale-up without compromising purity?

Answer:

- Catalyst optimization : Replace stoichiometric bases (e.g., NaH) with catalytic amounts of DBU in cyclopropane formation .

- Flow chemistry : Implement continuous-flow reactors for urea bond formation to enhance heat/mass transfer and reduce side products .

- Crystallization : Use anti-solvent (e.g., hexane) addition to isolate the product with >99% purity .

What strategies validate the compound’s mechanism of action when target promiscuity is observed?

Answer:

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target interactions .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for primary vs. secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.